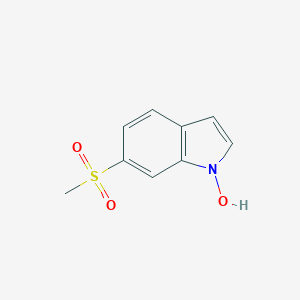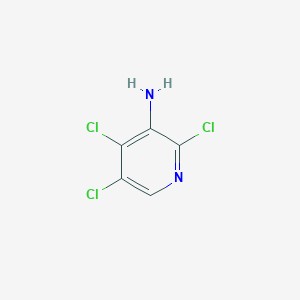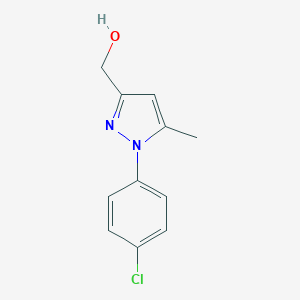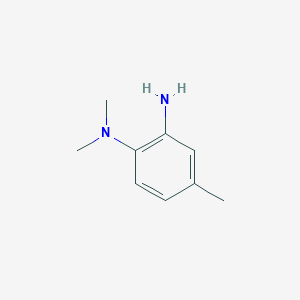
1-Hydroxy-6-methylsulfonylindole
説明
1-Hydroxy-6-methylsulfonylindole is a chemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-6-methylsulfonylindole is represented by the InChI code1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
1-Hydroxy-6-methylsulfonylindole has a melting point of 174-176 degrees Celsius . Its molecular weight is 211.24 .科学的研究の応用
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They could potentially be used in the development of new drugs for treating inflammatory diseases.
Anticancer Activity
Indole derivatives have shown potential in cancer treatment due to their anticancer properties . They could be used in the development of new anticancer drugs.
Anti-HIV Activity
Some indole derivatives have been found to possess anti-HIV activity , which could make them valuable in the research and treatment of HIV.
Antioxidant Activity
Indole derivatives can act as antioxidants , which could be beneficial in various health applications, including the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties , which could be useful in the development of new antimicrobial agents.
Safety and Hazards
作用機序
Target of Action
Indole derivatives, which include 1-Hydroxy-6-methylsulfonylindole, have been the focus of many researchers due to their potential biological properties . .
Mode of Action
Generally, indole derivatives interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The specific interactions of 1-Hydroxy-6-methylsulfonylindole with its targets remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect a variety of enzymes and proteins, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
As an indole derivative, it is expected to exhibit some biological activity, but specific effects at the molecular and cellular level are yet to be identified .
特性
IUPAC Name |
1-hydroxy-6-methylsulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUTUMPWBBNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351563 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170492-47-4 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170492-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)


![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)







![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
